methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate
Overview
Description
“Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound also contains a methyl group and a benzoate group .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . Specific synthesis methods for “this compound” are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also has a methyl group attached to the pyrazole ring and a benzoate group attached to the benzene ring .Scientific Research Applications
Applications in Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, including compounds similar to "methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate," has been a focal point of research due to their potential as building blocks in the synthesis of heterocyclic compounds. These compounds serve as significant intermediates for creating a wide array of heterocycles, showcasing versatility in organic synthesis. Notably, the reactivity of certain pyrazoline derivatives allows for the synthesis of various classes of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyrans, under mild reaction conditions. This reactivity is exploited to generate versatile dyes and heterocyclic compounds from a broad spectrum of precursors, including amines and α-aminocarboxylic acids, thus underscoring the significance of these compounds in synthetic organic chemistry (Gomaa & Ali, 2020).
Role in Pharmaceutical Synthesis
Methyl substituted pyrazoles, akin to the chemical structure , have been reported to exhibit a wide spectrum of biological activities. Research into these compounds is driven by their potential as medicinal scaffolds, highlighting their importance in the discovery of new bioactive molecules. The synthetic versatility of methyl-2-formyl benzoate, a compound related to the structural framework of "this compound," underscores its role as a precursor in the synthesis of pharmaceuticals. The review on its synthesis and applications illustrates the compound's significance as a bioactive precursor in organic synthesis, emphasizing its pharmacological activities and its utility as a raw material in the preparation of medical products (Farooq & Ngaini, 2019).
Anticancer Applications
Pyrazoline derivatives are highlighted for their potential in anticancer applications. The synthesis strategies of these compounds are tailored to enhance their anticancer activity, demonstrating their relevance in medicinal chemistry. These strategies involve synthesizing a library of chemical compounds through various approaches, with the aim of targeting different cancer mechanisms. The ongoing research and literature review from 2000-2021 on pyrazoline derivatives emphasize their critical role in anticancer activity, showcasing the promising avenue for these compounds in cancer treatment (Ray et al., 2022).
Future Directions
The future directions for the study of “methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry could be explored .
Properties
IUPAC Name |
methyl 3-amino-4-(4-methylpyrazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-14-15(7-8)11-4-3-9(5-10(11)13)12(16)17-2/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJDKVQTFRBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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